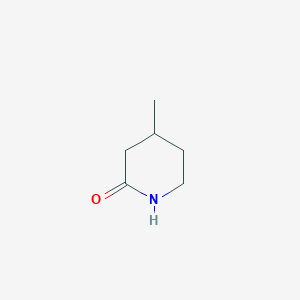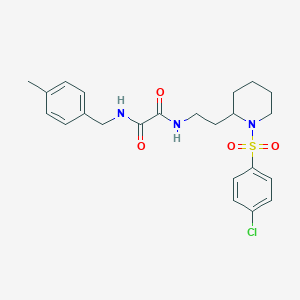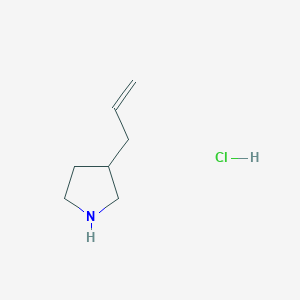
4-Methylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, featuring a methyl group at the fourth position and a ketone functional group at the second position. This compound is of significant interest due to its versatile applications in organic synthesis and pharmaceutical development .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, a group to which 4-methylpiperidin-2-one belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects . For instance, some piperidine derivatives have been found to exhibit anti-cancer, anti-viral, anti-malarial, anti-microbial, anti-fungal, anti-hypertensive, analgesic, anti-inflammatory, anti-Alzheimer, anti-psychotic, and/or anti-coagulant effects .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific mode of action .
Biochemische Analyse
Biochemical Properties
4-Methylpiperidin-2-one has been found to interact with various enzymes, proteins, and other biomolecules. It is involved in a wide variety of biochemical reactions. For instance, it has been used in the synthesis of 2,6-diaryl-3-methyl-4-piperidones, a process that involves a Mannich reaction .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to participate in various reactions at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylpiperidin-2-one can be synthesized through various methods. One common approach involves the cyclization of 4-methylaminobutanol in the presence of a dehydrating agent such as phosphorus oxychloride. Another method includes the hydrogenation of 4-methylpyridine-2-one using a suitable catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-methylpyridine-2-one. This process typically employs a palladium or platinum catalyst under high pressure and temperature conditions to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The ketone group can be reduced to form 4-methylpiperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 4-Methylpiperidine.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylpiperidin-2-one is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of analgesics and anti-inflammatory agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Vergleich Mit ähnlichen Verbindungen
Piperidin-2-one: Lacks the methyl group at the fourth position.
4-Methylpiperidine: Lacks the ketone functional group.
2,6-Dimethylpiperidin-4-one: Features additional methyl groups at the second and sixth positions
Uniqueness: 4-Methylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and a ketone functional group allows for diverse chemical transformations and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSGHGGLRADEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-5-((4-ethylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2599792.png)







![N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2599804.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/new.no-structure.jpg)
![2-(2-chlorophenyl)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2599810.png)
